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Compound of Interest

Compound Name: 1,4-Difluoro-2,3-dimethylbenzene

Cat. No.: B159839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Difluoro-2,3-dimethylbenzene, a fluorinated aromatic compound of interest in chemical

research and drug development. This document presents available mass spectrometry data

and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to

facilitate its identification and characterization. Detailed experimental protocols for acquiring

such spectra are also provided, along with a visual representation of the spectroscopic analysis

workflow.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,4-Difluoro-2,3-
dimethylbenzene.

Mass Spectrometry Data
The mass spectrum of 1,4-Difluoro-2,3-dimethylbenzene is characterized by a molecular ion

peak and several key fragments. The data presented here is sourced from the PubChem

database (CID 581530)[1].
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m/z Relative Intensity Assignment

142 High [M]+ (Molecular Ion)

127 Highest [M-CH3]+

141 Medium [M-H]+

Predicted ¹H NMR Data
Due to the unavailability of experimental spectra in public databases, the following ¹H NMR

data is predicted. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-5, H-6 6.8 - 7.2 Triplet of doublets
~8-10 (H-F), ~2-3 (H-

H)

CH₃ (C-2, C-3) 2.1 - 2.3 Singlet -

Predicted ¹³C NMR Data
The following ¹³C NMR data is predicted, with chemical shifts (δ) referenced to TMS at 0 ppm.

Carbon
Predicted Chemical Shift

(ppm)

Predicted Multiplicity (due to

C-F coupling)

C-1, C-4 155 - 160 Doublet

C-2, C-3 120 - 125 Doublet of doublets

C-5, C-6 115 - 120 Doublet

CH₃ (at C-2, C-3) 15 - 20 Singlet

Predicted IR Data
The predicted infrared absorption frequencies for key functional groups in 1,4-Difluoro-2,3-
dimethylbenzene are listed below.
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Vibrational Mode
Predicted Frequency Range

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic, CH₃) 2975 - 2850 Medium

C=C stretch (aromatic) 1600 - 1475 Medium-Strong

C-F stretch 1250 - 1100 Strong

C-H bend (aromatic) 900 - 675 Strong

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 1,4-Difluoro-2,3-dimethylbenzene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.
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For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of

scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g.,

128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction to obtain the final spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid 1,4-Difluoro-2,3-dimethylbenzene directly onto the center of

the ATR crystal.

If the sample is a solid, place a small amount of the solid on the crystal and apply pressure

using the instrument's pressure arm to ensure good contact.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:
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For a volatile liquid like 1,4-Difluoro-2,3-dimethylbenzene, direct injection via a heated

probe or coupling with a gas chromatograph (GC-MS) is suitable.

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or hexane) and inject it into the GC inlet.

Ionization and Analysis:

Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1,4-Difluoro-2,3-dimethylbenzene.
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Caption: Workflow for the spectroscopic analysis of 1,4-Difluoro-2,3-dimethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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